Mal-NH-PEG6-CH2CH2COOPFP ester

Descripción

The exact mass of the compound this compound is 670.21610075 g/mol and the complexity rating of the compound is 933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

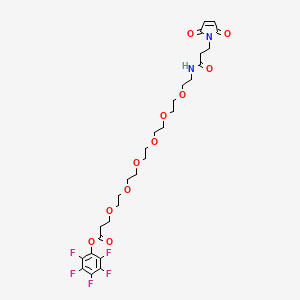

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35F5N2O11/c29-23-24(30)26(32)28(27(33)25(23)31)46-22(39)4-7-40-9-11-42-13-15-44-17-18-45-16-14-43-12-10-41-8-5-34-19(36)3-6-35-20(37)1-2-21(35)38/h1-2H,3-18H2,(H,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELJIWMJFINXNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35F5N2O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401101956 |

Source

|

| Record name | 4,7,10,13,16,19-Hexaoxa-22-azapentacosanoic acid, 25-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401101956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599432-34-4 |

Source

|

| Record name | 4,7,10,13,16,19-Hexaoxa-22-azapentacosanoic acid, 25-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1599432-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19-Hexaoxa-22-azapentacosanoic acid, 25-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401101956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mal-NH-PEG6-PFP Ester Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

The Mal-NH-PEG6-PFP ester is a heterobifunctional crosslinker integral to the field of bioconjugation, enabling the covalent linkage of amine- and sulfhydryl-containing molecules.[1][2] This guide provides a comprehensive exploration of its reaction mechanism, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its effective application in research and drug development.

The architecture of this crosslinker features three key components: a maleimide (B117702) group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester.[2][] This design facilitates a controlled, two-step conjugation process, offering specificity and stability in the final conjugate.[2]

Core Reaction Mechanism

The utility of the Mal-NH-PEG6-PFP ester lies in its two distinct reactive ends, which target different functional groups under specific conditions. This allows for a sequential conjugation strategy, minimizing the formation of undesirable byproducts.[1]

Step 1: Amine Acylation via PFP Ester

The first step of the conjugation process involves the reaction of the PFP ester with a primary or secondary amine.[4][5] This reaction proceeds through a nucleophilic acyl substitution mechanism.[4][5]

The pentafluorophenyl group is strongly electron-withdrawing, which polarizes the ester bond and renders the carbonyl carbon highly electrophilic.[4] A deprotonated amine group, typically from the side chain of a lysine (B10760008) residue or the N-terminus of a protein, acts as a nucleophile and attacks this electrophilic carbonyl carbon.[4][5] This leads to the formation of a transient tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenolate leaving group to form a robust amide bond.[4][5]

PFP esters are notably more resistant to spontaneous hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which enhances the efficiency and reproducibility of the conjugation reaction in aqueous environments.[4][6][7][8]

Step 2: Thiol Addition to Maleimide

Following the initial amine conjugation and subsequent purification to remove excess linker, the maleimide group is then available to react with a sulfhydryl-containing molecule, such as a cysteine residue.[1][2] This reaction occurs via a Michael addition mechanism.[9][10][11]

Within the optimal pH range, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form (R-S⁻).[10][12] This thiolate anion attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring, resulting in the formation of a stable thioether bond, specifically a thiosuccinimide linkage.[9][10] This reaction is highly chemoselective for thiols, proceeding approximately 1,000 times faster than the reaction with amines at a neutral pH.[11][12][13]

The Role of the PEG6 Linker

The six-unit polyethylene glycol (PEG) spacer serves multiple crucial functions in the bioconjugate. As a hydrophilic and flexible chain, it enhances the solubility of the resulting conjugate in aqueous solutions and can help to prevent aggregation.[2][14][15] The PEG linker also provides spatial separation between the two conjugated molecules, which can minimize steric hindrance and help maintain their individual biological activities.[16] Furthermore, PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules by increasing their stability and reducing immunogenicity.[14][15]

Quantitative Data for Reaction Optimization

The efficiency of the conjugation reactions is highly dependent on several parameters. The following tables summarize key quantitative data to guide the design and optimization of experimental protocols.

| Parameter | PFP Ester-Amine Reaction | Maleimide-Thiol Reaction |

| Optimal pH Range | 7.2 - 8.5[2][4][17] | 6.5 - 7.5[1][12][13] |

| Recommended Molar Excess of Linker | 5- to 50-fold over protein[1][2][18] | 1.5- to 20-fold over thiol-containing molecule[2] |

| Typical Reaction Time | 30 minutes to 4 hours[2][19][20] | 1 to 2 hours[2] |

| Typical Reaction Temperature | Room temperature to 37°C[2][21] | Room Temperature[2] |

| Primary Competing Reaction | Hydrolysis of PFP ester[1][17] | Hydrolysis of maleimide ring at pH > 7.5[1][13][22] |

| Target Functional Group | Primary and secondary amines[4][5][17] | Thiols (Sulfhydryls)[10][12][13] |

Potential Side Reactions and Considerations

Hydrolysis: Both the PFP ester and the maleimide group are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis for both groups increases with increasing pH.[1][13][17] To mitigate this, it is crucial to prepare solutions of the crosslinker immediately before use and to conduct the reactions within the recommended pH ranges.[13][17][22] For long-term storage, the reagent should be kept at -20°C with a desiccant.[1][23]

Maleimide Ring Opening: After the formation of the thiosuccinimide linkage, the ring can be intentionally hydrolyzed under slightly alkaline conditions (e.g., pH 8.5-9.0) to form a stable, irreversible thioether bond.[22] This prevents a retro-Michael reaction, which could lead to dissociation of the conjugate.[22] Some next-generation maleimides are designed to self-hydrolyze at physiological pH.[22]

Thiazine (B8601807) Rearrangement: A potential side reaction can occur with an unprotected N-terminal cysteine, leading to the formation of a thiazine derivative.[9] This can complicate purification and characterization of the final conjugate.[9]

Visualizing the Reaction and Workflow

Caption: Two-step reaction of Mal-NH-PEG6-PFP ester.

Caption: A typical experimental workflow for bioconjugation.

Experimental Protocols

Below are detailed methodologies for the key experiments involving the Mal-NH-PEG6-PFP ester.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol outlines the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).

A. Material Preparation

-

Conjugation Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate (B84403), 0.15 M NaCl, pH 7.2-7.5. Avoid buffers containing primary amines like Tris or glycine.[1][18][21]

-

Protein-NH₂: Dissolve the amine-containing protein in Conjugation Buffer at a concentration of 1-10 mg/mL.[5]

-

Mal-NH-PEG6-PFP Ester Solution: Immediately before use, dissolve the crosslinker in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10-100 mM).[1][5] Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive.[1][5][23]

-

Protein-SH: Ensure the sulfhydryl-containing protein has free (reduced) thiols. If necessary, reduce disulfide bonds with a reducing agent like DTT and subsequently remove the reducing agent using a desalting column.[12]

B. Procedure

-

Activation of Protein-NH₂:

-

Purification of Activated Protein:

-

Conjugation to Protein-SH:

-

Immediately combine the purified, maleimide-activated Protein-NH₂ with the Protein-SH solution. The molar ratio of the two proteins should be based on the desired final conjugate.

-

Incubate the mixture for 1-2 hours at room temperature.[2]

-

-

Purification of the Final Conjugate:

-

Purify the final conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography.

-

Protocol 2: Labeling a Protein with a Small Molecule

This protocol describes the labeling of an amine-containing protein with a thiol-containing small molecule.

A. Material Preparation

-

Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3-8.5 for the PFP ester reaction.[20] 100 mM phosphate buffer, 150 mM NaCl, pH 7.0 for the maleimide reaction.

-

Protein Solution: Dissolve the protein in the Reaction Buffer (pH 8.3-8.5) at a concentration of 1-10 mg/mL.[24]

-

Mal-NH-PEG6-PFP Ester Solution: Prepare a fresh 10 mM stock solution in anhydrous DMSO or DMF.[24]

-

Thiol-Containing Small Molecule: Dissolve in a suitable buffer for the maleimide reaction.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.[20]

-

Desalting Columns or Dialysis Equipment.

B. Procedure

-

Reaction with PFP Ester:

-

Add a 5- to 20-fold molar excess of the PFP ester solution to the protein solution with gentle stirring.[20][24]

-

Incubate at room temperature for 1-4 hours or overnight at 4°C.[19][20][24]

-

Optionally, quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes.[20][24]

-

-

Buffer Exchange:

-

Remove excess crosslinker and quenching buffer by buffer exchange into the maleimide reaction buffer (pH 7.0) using a desalting column or dialysis.[21]

-

-

Reaction with Thiol-Containing Small Molecule:

-

Final Purification:

-

Purify the final labeled protein using a desalting column or dialysis to remove unreacted small molecules.[21]

-

By understanding the underlying reaction mechanisms, optimizing reaction conditions based on quantitative data, and following detailed protocols, researchers can effectively utilize the Mal-NH-PEG6-PFP ester to create well-defined and stable bioconjugates for a multitude of applications in science and medicine.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 9. bachem.com [bachem.com]

- 10. benchchem.com [benchchem.com]

- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 12. benchchem.com [benchchem.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. precisepeg.com [precisepeg.com]

- 17. benchchem.com [benchchem.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. precisepeg.com [precisepeg.com]

- 20. benchchem.com [benchchem.com]

- 21. broadpharm.com [broadpharm.com]

- 22. benchchem.com [benchchem.com]

- 23. broadpharm.com [broadpharm.com]

- 24. benchchem.com [benchchem.com]

The Ascendancy of Pentafluorophenyl Esters in Protein Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the precise and stable covalent modification of proteins is a cornerstone of innovation. For decades, N-hydroxysuccinimide (NHS) esters have been the predominant choice for targeting primary amines on proteins. However, the increasing demand for higher efficiency, reproducibility, and stability in these reactions has propelled pentafluorophenyl (PFP) esters to the forefront as a superior alternative.[1][2][3] This technical guide provides an in-depth analysis of the role of PFP esters in protein modification, supported by quantitative data, detailed experimental protocols, and visualizations of the core chemical processes.

Core Principles: The Chemistry of PFP Ester-Amine Reactions

The modification of proteins with PFP esters is a nucleophilic acyl substitution reaction.[4] The primary targets on a protein are the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus.[5] The reaction proceeds when the lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the PFP ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the pentafluorophenolate as a stable leaving group and forming a robust amide bond.[4]

The superior performance of PFP esters is rooted in the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[3][4] This inductive effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines.[4]

The PFP Ester Advantage: A Comparative Analysis

PFP esters offer several significant advantages over the more traditional NHS esters, primarily centered around their enhanced stability and reactivity profile.[1][6]

Superior Hydrolytic Stability

The most notable advantage of PFP esters is their heightened resistance to hydrolysis, especially in the aqueous environments required for protein modifications.[1][3][7] NHS esters are notoriously susceptible to rapid degradation in the presence of water, a competing reaction that reduces the amount of active ester available for conjugation.[1][8] This leads to lower yields and necessitates the use of a larger excess of the labeling reagent.[1] The half-life of an NHS ester in aqueous buffer can be as short as a few minutes at a pH of 8.5.[1] In contrast, PFP esters exhibit significantly greater stability in aqueous solutions, allowing for more controlled and efficient reactions over longer periods.[1][7] One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart in aqueous acetonitrile.[6][7]

Enhanced Reactivity and Efficiency

The pentafluorophenyl group is an excellent leaving group due to the strong electron-withdrawing properties of the fluorine atoms.[1][9] This inherent reactivity, combined with their stability against hydrolysis, results in more efficient amine conjugation.[1] While NHS esters may exhibit a faster initial reaction rate under certain conditions, their rapid hydrolysis often leads to lower overall conjugation yields compared to the more stable PFP esters.[1] The better balance of high reactivity towards amines (aminolysis) and stability against water (hydrolysis) ensures a higher probability of the desired amide bond formation.[1]

Favorable Byproduct Profile

The byproduct of PFP ester conjugation is pentafluorophenol (B44920) (PFP-OH).[1] It has been reported that PFP-OH is less nucleophilic than N-hydroxysuccinimide (NHS-OH), the byproduct of NHS ester reactions.[10] This means PFP-OH is less likely to interfere with the desired conjugation reaction.[1]

Site-Specific Conjugation Potential

Emerging research has indicated that PFP esters can facilitate preferential labeling of specific lysine residues on monoclonal antibodies, such as those on the light chain, which is not typically achieved with NHS esters.[1][2][11] This can lead to more homogeneous antibody-drug conjugates (ADCs) with improved properties.[2][11]

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative differences between PFP and NHS esters based on available data.

Table 1: Comparative Hydrolytic Stability

| Feature | PFP Ester | NHS Ester | Significance |

| General Hydrolytic Stability | Less susceptible to spontaneous hydrolysis.[1][6][12] | Highly susceptible to hydrolysis, especially at pH > 8.[1] | Higher stability of PFP esters allows for longer reaction times and better reproducibility.[6] |

| Half-life at pH 7.0 (0°C) | Significantly longer than NHS esters (qualitative).[1] | 4-5 hours.[1][13] | PFP esters offer a wider experimental window.[7] |

| Half-life at pH 8.0 | Significantly longer than NHS esters (qualitative).[1] | Measured in minutes.[1][7] | Crucial for reactions at physiological or slightly basic pH. |

| Half-life at pH 8.6 (4°C) | Significantly longer than NHS esters (qualitative).[1] | 10 minutes.[1][13] | Highlights the rapid degradation of NHS esters under common labeling conditions. |

Table 2: Reaction Condition and Efficiency Comparison

| Feature | PFP Ester | NHS Ester | Significance |

| Optimal Reaction pH | 7.0 - 9.0.[1][13][14] | 7.2 - 8.5.[1][6][13] | PFP esters are effective over a slightly broader and higher pH range.[14] |

| Reaction Speed with Amines | High.[1] | Very high, but competes with rapid hydrolysis.[1] | The stability of PFP esters often leads to higher overall yields.[1] |

| Overall Conjugation Efficiency | Generally higher due to superior stability.[1][14] | Can be lower due to competing hydrolysis.[1][6] | More efficient use of labeling reagents with PFP esters. |

| Byproduct Interference | Pentafluorophenol is less nucleophilic and less likely to interfere.[1][10] | N-hydroxysuccinimide can potentially interfere with the reaction. | Cleaner reaction profile for PFP esters. |

Experimental Protocols

Detailed and reproducible protocols are essential for successful protein modification.

Protocol 1: General Protein Conjugation with a PFP Ester

This protocol provides a general method for conjugating a PFP ester-activated molecule to a protein.

Materials:

-

Protein solution (e.g., antibody at 1-10 mg/mL).[13]

-

Amine-free buffer (e.g., 100 mM sodium phosphate, sodium carbonate, or HEPES buffer, pH 7.2-8.5).[13][15][16]

-

PFP ester-activated molecule.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][13]

-

Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.5-8.0).[1][14]

-

Purification system (e.g., size-exclusion chromatography, desalting column, or dialysis).[2][13]

Methodology:

-

Protein Preparation: Prepare the protein in an amine-free buffer at an optimal concentration (1-10 mg/mL).[13] If the protein is in a buffer containing primary amines like Tris or glycine, perform a buffer exchange.[17]

-

PFP Ester Solution Preparation: Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL or 10-100 mM.[1][13][15] PFP esters are moisture-sensitive.[17][18]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the PFP ester solution to the protein solution while gently vortexing.[2][13] The final concentration of the organic solvent should ideally be less than 10%.[1][19]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C for sensitive proteins.[1][2][15] If using a fluorescent label, protect the reaction from light.[1]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-100 mM and incubate for an additional 15-30 minutes.[1][13][14]

-

Purification: Remove unreacted PFP ester and byproducts by desalting, dialysis, or size-exclusion chromatography.[17][18]

Protocol 2: Cell Surface Protein Labeling with a Homobifunctional PFP Ester Crosslinker

This protocol describes a general method for crosslinking cell surface proteins using a reagent like Bis-PEG13-PFP ester.

Materials:

-

Cells of interest (suspension or adherent).

-

Homobifunctional PFP ester crosslinker (e.g., Bis-PEG13-PFP ester).[14]

-

Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free).[14]

-

Anhydrous DMSO or DMF.[14]

-

Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.[14]

-

Ice-cold PBS.[14]

Methodology:

-

Cell Preparation: Wash cells three times with ice-cold, amine-free PBS. Resuspend suspension cells or leave adherent cells in PBS at the desired concentration.[14]

-

Crosslinker Preparation: Immediately before use, dissolve the PFP ester crosslinker in anhydrous DMSO or DMF to prepare a stock solution.[14]

-

Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension or overlay on adherent cells to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature or on ice to reduce protein internalization.[14]

-

Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[14]

-

Washing: Pellet suspension cells by centrifugation and wash three times with ice-cold PBS. Wash adherent cells three times with ice-cold PBS. The cells are now ready for downstream analysis.[14]

Visualizations

To further elucidate the principles and workflows described, the following diagrams illustrate the key chemical transformations and processes.

Caption: Reaction of a PFP ester with a primary amine to form a stable amide bond.

Caption: Competing reaction pathways for active esters in protein modification.

Caption: A typical experimental workflow for labeling proteins with PFP esters.

Caption: Logical flow of the advantages of using PFP esters in protein modification.

Conclusion

Pentafluorophenyl esters represent a significant advancement in the field of protein modification.[3] Their superior stability in aqueous media, coupled with high reactivity towards primary amines, translates into more efficient, reliable, and reproducible conjugation outcomes.[9][20] For researchers, scientists, and drug development professionals, the adoption of PFP ester chemistry offers a powerful tool to overcome the limitations of traditional NHS esters, paving the way for the development of next-generation biotherapeutics, diagnostics, and research reagents with improved performance and homogeneity.[9][20]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. precisepeg.com [precisepeg.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. broadpharm.com [broadpharm.com]

- 18. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Maleimide Reaction with Cysteine's Sulfhydryl Group

For Researchers, Scientists, and Drug Development Professionals

The selective modification of proteins and peptides is a cornerstone of modern biotechnology and drug development. Among the arsenal (B13267) of bioconjugation techniques, the reaction between a maleimide (B117702) and the sulfhydryl group of a cysteine residue is preeminent due to its high specificity, efficiency, and mild reaction conditions.[1][2][3] This technical guide provides a comprehensive overview of the core principles, experimental considerations, and applications of maleimide-cysteine chemistry, tailored for professionals in research and therapeutic development.

Core Principles: The Thiol-Maleimide Michael Addition

The conjugation of a maleimide to a cysteine residue proceeds via a Michael addition reaction.[2][3] In this mechanism, the nucleophilic thiolate anion of the cysteine side chain attacks one of the electron-deficient carbons of the maleimide's carbon-carbon double bond.[3][4] This results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[2][3]

The reaction is highly chemoselective for thiol groups, particularly within a pH range of 6.5 to 7.5.[2][5] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, such as the side chain of lysine (B10760008) residues.[2][5] This high degree of selectivity enables the site-specific modification of proteins and peptides at cysteine residues.[1]

Below is a diagram illustrating the core reaction mechanism.

References

The Superior Reactivity of Pentafluorophenyl Esters with Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and peptide synthesis, the efficient and specific formation of stable amide bonds is paramount. Among the various activated esters utilized for this purpose, pentafluorophenyl (PFP) esters have emerged as a superior choice due to their high reactivity and increased stability in aqueous environments compared to other reagents, such as N-hydroxysuccinimide (NHS) esters.[1][2][3] This technical guide provides a comprehensive overview of the reactivity of PFP esters with primary amines, offering detailed insights into the underlying chemistry, reaction kinetics, experimental protocols, and factors influencing the efficiency of this critical conjugation reaction.

Core Principles: The Chemistry of PFP Ester-Amine Reactions

The reaction between a PFP ester and a primary amine is a nucleophilic acyl substitution.[1][4] The reaction is initiated when the lone pair of electrons on the nitrogen atom of the unprotonated amine attacks the electrophilic carbonyl carbon of the PFP ester.[1][5] This leads to the formation of an unstable tetrahedral intermediate.[4] This intermediate subsequently collapses, releasing the pentafluorophenolate as a good leaving group and forming a stable amide bond.[1][4]

The high reactivity of PFP esters is attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[1][6] This inductive effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.[1][4] Furthermore, the pentafluorophenolate is an excellent leaving group due to the ability of the electron-withdrawing fluorine atoms to stabilize the resulting negative charge.[4]

Reaction Kinetics: A Quantitative Comparison

Kinetic studies have consistently demonstrated the superior coupling rates of PFP esters compared to many alternatives.[1] This enhanced reactivity is a crucial factor in minimizing side reactions and ensuring the integrity of complex biomolecules.[7] A comparative study on the aminolysis kinetics of different active ester polymer brush platforms highlighted the significantly faster reaction of PFP esters.[1][8]

| Active Ester Platform | Amine | Pseudo-first-order Rate Constant (k') (s⁻¹) |

| poly(pentafluorophenyl acrylate) (poly(PFPA)) | 1-aminomethylpyrene (AMP) | 2.46 × 10⁻¹ |

| poly(PFPA) | 1-aminopyrene (AP) | 5.11 × 10⁻³ |

| poly(PFPA) | Ru(bpy)₂(phen-5-NH₂)(PF₆) (Ru²⁺A) | 2.59 × 10⁻³ |

| poly(N-hydroxysuccinimide-4-vinyl benzoate) (poly(NHS4VB)) | 1-aminomethylpyrene (AMP) | 3.49 × 10⁻³ |

| Data sourced from Arnold, R. M., et al. (2012). Macromolecules, 45(13), 5444-5450.[1] |

As the data indicates, the reaction of poly(PFPA) with the primary alkyl amine (AMP) is approximately 70 times faster than the corresponding reaction with the NHS-ester platform.[1] This demonstrates the superior reactivity of PFP esters in forming amide bonds.[1]

The Competing Reaction: Hydrolysis

In aqueous environments, the primary competing reaction for the aminolysis of PFP esters is hydrolysis, where a water molecule acts as the nucleophile, leading to the formation of the corresponding carboxylic acid and releasing pentafluorophenol (B44920).[1][9] While PFP esters are susceptible to hydrolysis, they are notably more resistant than NHS esters.[1][3] This lower susceptibility to hydrolysis contributes to more efficient conjugation reactions, as a larger proportion of the PFP ester is available to react with the target amine.[1][4]

The rate of hydrolysis is pH-dependent and increases with increasing pH.[1][10] Therefore, while the aminolysis reaction is often favored at slightly alkaline pH to ensure the amine is deprotonated and thus more nucleophilic, a compromise must be made to minimize competing hydrolysis.[1]

| Active Ester | pH | Half-life (t½) |

| NHS Ester | 8.0 | 210 minutes |

| NHS Ester | 8.5 | 180 minutes |

| NHS Ester | 9.0 | 125 minutes |

| Data for a porphyrin-NHS ester in aqueous solution.[2][11] |

A comparative study analyzing the stability of active esters in aqueous acetonitrile (B52724) found a PFP ester to be approximately six times more stable than its NHS counterpart.[12]

Factors Influencing Reactivity

Several factors can influence the efficiency of the reaction between PFP esters and primary amines:

-

pH: The reaction is typically carried out at a pH between 7.2 and 8.5.[1][12] In this range, a sufficient concentration of the primary amine is in its unprotonated, nucleophilic form to react with the ester, while the rate of hydrolysis is still manageable.[1][9]

-

Solvent: PFP esters are often dissolved in a minimal amount of an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture containing the amine.[1][13] It is crucial to use anhydrous solvents as PFP esters are moisture-sensitive.[5][13]

-

Temperature: The reaction is typically performed at room temperature (20–25°C) for 1-4 hours or at 4°C overnight for sensitive biomolecules.[5][14] Higher temperatures can increase the rate of both aminolysis and hydrolysis.[1]

-

Steric Hindrance: The rate of reaction can be influenced by steric hindrance around the amine and the ester.[1] Bulkier groups on either reactant can slow down the reaction.[1]

-

Concentration of Reactants: As with any bimolecular reaction, the rate of amide bond formation is dependent on the concentration of both the PFP ester and the amine.[1]

Side Reactions

While the reaction with primary amines is highly efficient, PFP esters can react with other nucleophilic amino acid side chains. The most common side reaction is the O-acylation of hydroxyl groups on serine, threonine, and tyrosine residues, which is more pronounced at pH values above 8.5.[9] The side chains of cysteine and histidine can also react, though this is less common.[9]

Experimental Protocols

Protocol 1: General Procedure for Conjugating a PFP Ester to a Protein

This protocol provides a general guideline for the conjugation of a PFP ester-activated molecule to a protein. Optimization may be required for specific applications.

Materials:

-

Protein to be conjugated in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5).[2][4]

-

PFP ester-activated reagent.

-

Desalting column or dialysis equipment for purification.[4][5]

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[5][15] If the protein solution contains primary amines (e.g., Tris or glycine), exchange the buffer to an amine-free buffer.[13][16]

-

Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[5][14] PFP esters are moisture-sensitive, and pre-made stock solutions are not recommended.[13][16]

-

Initiate the Conjugation Reaction: Add a calculated molar excess (typically 5- to 20-fold) of the PFP ester solution to the protein solution with gentle stirring.[2][15] The optimal molar ratio should be determined empirically.

-

Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[2][14] For accelerated labeling, incubation at 37°C for 30 minutes can be used.[5][15]

-

Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[5]

-

Purify the Conjugate: Remove unreacted PFP ester and the pentafluorophenol byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.[5]

Protocol 2: Synthesis of a PFP Ester from a Carboxylic Acid

This protocol describes a general method for activating a carboxylic acid with pentafluorophenol using a carbodiimide (B86325) coupling agent.

Materials:

-

Carboxylic acid (1.0 eq)

-

Pentafluorophenol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve the carboxylic acid and pentafluorophenol in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Add the DCC or DIC to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated urea (B33335) byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude PFP ester.[6]

Visualizing the Process

To further elucidate the principles and workflows described, the following diagrams illustrate the key chemical transformation and a typical experimental workflow.

Caption: Nucleophilic acyl substitution mechanism of a PFP ester with a primary amine.

Caption: A typical experimental workflow for protein conjugation using a PFP ester.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Aminolysis Kinetics of Different Active Ester Polymer Brush Platforms in Postpolymerization Modification with Primary and Aromatic Amines [agris.fao.org]

- 9. benchchem.com [benchchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. precisepeg.com [precisepeg.com]

- 15. benchchem.com [benchchem.com]

- 16. broadpharm.com [broadpharm.com]

The Core of Aqueous Solubility for Hydrophilic PEG Spacers: A Technical Guide

Poly(ethylene glycol) (PEG) chains are fundamental tools in drug development and biotechnology, primarily utilized to enhance the solubility and bioavailability of therapeutic molecules. Their effectiveness stems from the inherent hydrophilicity of the repeating ethylene (B1197577) glycol units, which readily interact with water molecules. This guide provides an in-depth examination of the principles governing the solubility of PEG spacers, offering quantitative data, detailed experimental protocols for characterization, and visual representations of key concepts for researchers and scientists in the field.

The Physicochemical Basis of PEG Solubility

The solubility of PEG in aqueous solutions is a direct consequence of its molecular structure. The repeating ether oxygen atoms along the polymer backbone can form hydrogen bonds with water molecules. This interaction leads to the formation of a hydration shell around the PEG chain, effectively integrating it into the aqueous environment. Each ethylene glycol unit can coordinate with approximately two to three water molecules. This extensive hydrogen bonding network is the primary reason for PEG's high water solubility.

However, this solubility is not limitless and is influenced by several factors, including the length of the PEG chain, temperature, and the presence of salts or organic solvents in the solution.

Key Factors Influencing PEG Spacer Solubility

Several physical and chemical parameters can modulate the solubility of a PEG spacer and, by extension, the PEGylated conjugate. Understanding these factors is critical for designing effective drug delivery systems.

-

Chain Length (Molecular Weight): For smaller PEG molecules (up to ~20,000 g/mol ), solubility in water is virtually unlimited at room temperature. As the molecular weight increases, the polymer's hydrodynamic volume and potential for chain entanglement also increase, which can lead to a decrease in solubility.

-

Temperature: PEG exhibits a unique property known as a lower critical solution temperature (LCST) in water. This means that its solubility decreases as the temperature rises. Above the LCST, the polymer chains undergo a conformational change, hydrogen bonds with water are disrupted, and the PEG precipitates out of the solution. This phenomenon is also referred to as the "cloud point."

-

End-Group Functionality: The terminal functional groups on a PEG spacer (e.g., -OH, -NH2, -COOH) can influence its overall solubility. While the contribution is minor compared to the entire chain, highly hydrophobic end-groups can slightly reduce aqueous solubility.

-

Salt Concentration: The presence of certain salts can decrease PEG solubility, a phenomenon known as "salting out." Ions in the solution compete with the PEG chain for water molecules, which can disrupt the hydration shell and lead to precipitation.

The interplay of these factors determines the overall solubility profile of a PEGylated molecule.

Caption: Factors affecting the aqueous solubility of PEG spacers.

Quantitative Solubility Data

The following table summarizes the solubility of discrete, monodispersed PEG (dPEG®) products in water. For most practical applications involving PEG spacers in bioconjugation, the chain lengths used are well below the threshold where solubility becomes a limiting factor.

| PEG Spacer (Product Name) | Number of PEG Units | Molecular Weight ( g/mol ) | Solubility in Water |

| PEG4 Amine | 4 | 207.27 | Freely Soluble |

| PEG8 Amine | 8 | 383.48 | Freely Soluble |

| PEG12 Amine | 12 | 559.69 | Freely Soluble |

| PEG24 Amine | 24 | 1095.3 | Freely Soluble |

| PEG4 Carboxylic Acid | 4 | 222.24 | Freely Soluble |

| PEG8 Carboxylic Acid | 8 | 398.45 | Freely Soluble |

| PEG12 Carboxylic Acid | 12 | 574.66 | Freely Soluble |

| PEG24 Carboxylic Acid | 24 | 1110.27 | Freely Soluble |

Note: "Freely Soluble" indicates that for typical biochemical applications (e.g., concentrations up to 100 mM or higher), solubility is not a practical concern. The intrinsic solubility of these short-chain PEGs is very high (>500 g/L).

Impact on Drug Development and Bioconjugation

The primary application of hydrophilic PEG spacers is to impart their favorable solubility characteristics to less soluble molecules, such as small-molecule drugs, peptides, or proteins.

Benefits of PEGylation:

-

Enhanced Bioavailability: By increasing the solubility of a hydrophobic drug, PEGylation can improve its absorption and distribution in the body.

-

Reduced Aggregation: For proteins and peptides, attaching PEG chains can prevent aggregation by creating a steric barrier and maintaining a robust hydration shell.

-

Increased Hydrodynamic Radius: The PEG chain increases the effective size of the molecule in solution, which can reduce its clearance by the kidneys, thereby extending its circulation half-life.

Experimental Protocols for Solubility Characterization

Assessing the solubility and aggregation state of a PEGylated molecule is a critical step in its development.

Protocol: Cloud Point (LCST) Determination by Nephelometry

Objective: To determine the temperature at which a PEGylated compound begins to phase-separate from an aqueous solution.

Methodology:

-

Sample Preparation: Prepare a solution of the PEGylated compound in a relevant buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 1-10 mg/mL).

-

Instrumentation: Use a nephelometer or a spectrophotometer capable of measuring turbidity (typically at 600-800 nm). The instrument should have a temperature-controlled cuvette holder.

-

Measurement:

-

Place the sample cuvette in the holder and equilibrate at a starting temperature well below the expected cloud point (e.g., 25°C).

-

Slowly increase the temperature at a controlled rate (e.g., 0.5-1.0°C per minute).

-

Continuously monitor the turbidity or light scattering of the solution.

-

-

Data Analysis: The cloud point is defined as the temperature at which a sharp increase in turbidity is observed. This indicates the onset of polymer precipitation.

Protocol: Characterization by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic radius (Rh) and assess the aggregation state of a PEGylated molecule in solution.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the PEGylated molecule (e.g., 0.1-1.0 mg/mL) in a buffer that has been filtered through a 0.22 µm filter to remove dust and particulates.

-

Allow the sample to equilibrate at the desired temperature.

-

-

Instrumentation: Use a DLS instrument.

-

Measurement:

-

Place the sample cuvette in the instrument.

-

The instrument's laser illuminates the sample, and a detector measures the intensity fluctuations of the scattered light over time.

-

-

Data Analysis:

-

The instrument's software uses an autocorrelation function to analyze the fluctuations, which are related to the Brownian motion of the particles.

-

The Stokes-Einstein equation is then used to calculate the hydrodynamic radius from the diffusion coefficient.

-

The presence of multiple peaks or a high polydispersity index (PDI > 0.2) in the size distribution plot suggests the presence of aggregates.

-

Caption: Workflow for characterizing a new PEGylated drug conjugate.

A Technical Deep Dive: Pentafluorophenyl (PFP) vs. N-Hydroxysuccinimide (NHS) Esters for Amine-Reactive Bioconjugation

For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of biomolecules is a cornerstone of innovation. The choice of amine-reactive chemistry is a critical decision that profoundly impacts the stability, homogeneity, and functionality of the resulting bioconjugate. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse in this field. However, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in stability and reactivity.

This in-depth technical guide provides a comprehensive comparison of PFP and NHS esters, supported by quantitative data, detailed experimental protocols, and visual workflows to inform the selection of optimal reagents for applications ranging from antibody-drug conjugates (ADCs) and fluorescent labeling to peptide modifications and nanoparticle functionalization.

Core Principles and Chemical Reactivity

Both PFP and NHS esters react with primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues, via a nucleophilic acyl substitution mechanism to form a stable amide bond. The fundamental difference lies in the leaving group, which dictates the reagent's stability and reactivity profile.

The reaction begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the respective leaving group—pentafluorophenol (B44920) (PFP-OH) or N-hydroxysuccinimide (NHS)—and forming the desired amide bond.[1]

The superior performance of PFP esters is rooted in the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[2] This inductive effect makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by amines.[1] Furthermore, pentafluorophenolate is an excellent, stable leaving group, further driving the reaction forward.[1]

Quantitative Comparison: PFP Ester vs. NHS Ester

The key differentiators between PFP and NHS esters can be quantified in terms of their hydrolytic stability, reaction speed, and overall efficiency.

| Parameter | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester | Key Advantage of PFP Ester |

| General Hydrolytic Stability | Significantly more stable in aqueous solutions; less susceptible to spontaneous hydrolysis.[2][3][4] | Highly susceptible to hydrolysis, especially at neutral to alkaline pH.[2][4][5] | Higher resistance to hydrolysis allows for a wider experimental window, longer reaction times, and potentially higher conjugation yields as more active reagent is available.[4][5] |

| Half-life in Aqueous Buffer | Significantly longer than NHS esters. One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart in aqueous acetonitrile.[4][5] | Can range from hours at pH 7 to mere minutes at pH > 8.[1][2][5] | Greater stability leads to more reproducible and consistent results, particularly in dilute solutions.[4] |

| Optimal Reaction pH | 7.0 - 9.0[2] | 7.2 - 8.5[2][5] | The broader effective pH range, coupled with higher stability, provides greater flexibility in experimental design. |

| Reaction Speed (Aminolysis) | High. Kinetic studies show PFP esters can react significantly faster with amines than NHS esters.[6] | Very high, but this speed is often negated by the competing and even faster hydrolysis reaction.[2] | A better balance of high reactivity towards amines and stability against hydrolysis ensures a more efficient conjugation.[2] |

| Overall Conjugation Efficiency | Generally higher due to reduced hydrolysis and enhanced reactivity.[2][7] | Can be significantly compromised by hydrolysis, often requiring a larger excess of the reagent and careful control of reaction conditions.[2][5] | More efficient use of the labeling reagent, which is critical when working with precious or limited biomolecules. |

| Byproduct Interference | Low. The pentafluorophenol byproduct is less nucleophilic and less likely to interfere with the reaction.[2] | Moderate. The N-hydroxysuccinimide byproduct can be reactive under certain conditions.[2] | A cleaner reaction profile with fewer potential side reactions. |

| Selectivity | Can exhibit preferential reactivity with specific lysine residues, such as those on the light chain of antibodies, leading to more homogeneous conjugates.[2][5][8] | Generally reacts with all accessible primary amines with less site specificity.[5] | Enables the production of more uniform bioconjugates with potentially improved biological activity and reduced batch-to-batch variability.[5][8] |

Hydrolytic Stability of NHS Esters at Various pH Values

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours[2] |

| 8.0 | 4 | ~1 hour[9] |

| 8.6 | 4 | 10 minutes[2] |

| Data compiled from multiple sources. The exact half-life can vary depending on the specific molecule to which the NHS ester is attached.[2][9] PFP esters are consistently reported to be significantly more stable under similar conditions.[2][3][4] |

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental processes is crucial for understanding the practical differences between PFP and NHS esters.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Pentafluorophenol and its derivatives [en.highfine.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Unraveling the Proteome: An In-depth Technical Guide to Bifunctional Crosslinkers for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology and therapeutic development, understanding the dynamic interplay of proteins is paramount. Bifunctional crosslinkers have emerged as indispensable chemical tools, enabling the covalent capture of protein-protein interactions (PPIs), the elucidation of protein structures, and the construction of novel bioconjugates such as antibody-drug conjugates (ADCs).[1][2] This technical guide provides a comprehensive overview of bifunctional crosslinkers, detailing their classification, reaction chemistries, and applications, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Core Principles of Bifunctional Crosslinkers

Bifunctional crosslinkers are reagents that possess two reactive groups capable of forming covalent bonds with specific functional groups on amino acid residues within proteins.[1][3] These reactive moieties are connected by a spacer arm, the length and chemical properties of which can be tailored for specific applications.[1][2] By linking proteins in close proximity, these reagents effectively "freeze" protein complexes, allowing for their isolation and subsequent analysis, often by mass spectrometry (XL-MS).[3] This powerful technique provides distance constraints that can be used to map the topology of protein complexes and study conformational changes.[3][4]

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers are broadly categorized based on the nature of their reactive groups and the characteristics of their spacer arms.

Based on Reactive Group Similarity

-

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are typically used in a single-step reaction to link molecules with the same functional group.[5][6] They are often employed to study intramolecular crosslinks or to polymerize monomers.[3] Common examples include amine-to-amine or sulfhydryl-to-sulfhydryl crosslinkers.[7] While useful for capturing a snapshot of all potential protein interactions, this "shotgun" approach can sometimes lead to a mixture of products.[5][8]

-

Heterobifunctional Crosslinkers: Featuring two different reactive groups, these crosslinkers are ideal for joining dissimilar molecules in a controlled, sequential manner.[5][6] This two-step process significantly minimizes the formation of undesirable byproducts like self-conjugation and polymerization, leading to higher yields of the target conjugate.[8][9] This precision is particularly crucial in applications like the construction of ADCs.[3]

Based on Spacer Arm Properties

-

Cleavable (Reversible) Crosslinkers: These contain a labile bond within their spacer arm, such as a disulfide bond, that can be broken under specific conditions (e.g., reduction).[10][11] This feature is particularly advantageous for applications like affinity purification and mass spectrometry-based analysis, as it allows for the release of the conjugated molecules.[10]

-

Non-Cleavable (Irreversible) Crosslinkers: These form stable, permanent covalent bonds that remain intact throughout their intended use.[12] They are designed for applications where long-term stability and robustness are essential, such as in the development of some antibody-drug conjugates where the payload is released upon degradation of the antibody.[13][14]

Specialized Classes of Crosslinkers

-

Zero-Length Crosslinkers: These reagents facilitate the direct covalent bonding of two functional groups without introducing a spacer arm.[3][15] A prime example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which couples carboxyl groups to primary amines.[3][5] This approach is beneficial when it is critical to avoid introducing additional atoms into the protein complex.[3]

-

Photoreactive Crosslinkers: These are a subset of heterobifunctional crosslinkers that contain one chemically specific reactive group and one that is photo-activatable.[3] The photoreactive group, typically an aryl azide (B81097) or diazirine, remains inert until exposed to UV light, at which point it can non-selectively react with nearby C-H or N-H bonds.[16][17] This allows for temporal control and the capture of interactions that may lack readily available specific functional groups.[17][18]

Common Chemistries of Bifunctional Crosslinkers

The specificity of a crosslinker is dictated by its reactive groups, which target specific amino acid side chains.

-

Amine-Reactive: N-hydroxysuccinimide (NHS) esters are the most common amine-reactive functional groups, targeting the primary amines in the side chains of lysine (B10760008) residues and the N-terminus of proteins.[1][10] They react at a physiological to slightly alkaline pH (7.2-9.0) to form stable amide bonds.[1]

-

Sulfhydryl-Reactive: Maleimides are a widely used class of reagents that specifically react with the thiol groups of cysteine residues in a pH range of 6.5-7.5.[2][10]

-

Carboxyl-Reactive: Carbodiimides, such as EDC, are used to activate carboxyl groups on aspartate and glutamate (B1630785) residues, allowing them to react with primary amines to form an amide bond.[2][3]

Quantitative Data for Common Bifunctional Crosslinkers

The choice of a crosslinker is dictated by several factors, including the desired distance between the conjugated molecules and the solubility of the reagent. The following tables summarize the key quantitative data for a selection of commonly used bifunctional crosslinkers.

Table 1: Homobifunctional Crosslinkers

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |

| DSS (Disuccinimidyl suberate) | NHS Ester | 11.4 | No | No |

| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS Ester | 11.4 | No | Yes |

| DSG (Disuccinimidyl glutarate) | NHS Ester | 7.7 | No | No |

| DSP (Dithiobis(succinimidyl propionate)) | NHS Ester | 12.0 | Yes (Disulfide) | No |

| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Sulfo-NHS Ester | 12.0 | Yes (Disulfide) | Yes |

Table 2: Heterobifunctional Crosslinkers

| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester | Maleimide | 8.3 | No | No |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS Ester | Maleimide | 8.3 | No | Yes |

| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS Ester | Pyridyldithiol | 6.8 | Yes (Disulfide) | No |

| LC-SPDP (Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate) | NHS Ester | Pyridyldithiol | 15.7 | Yes (Disulfide) | No |

| SANPAH (N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate) | NHS Ester | Phenyl Azide | 18.2 | No | No |

Experimental Protocols

Protocol 1: One-Step Homobifunctional Crosslinking (Amine-Reactive)

This protocol describes a one-step crosslinking procedure using an amine-reactive homobifunctional crosslinker like DSS or BS3.

Materials:

-

Protein A and Protein B to be conjugated

-

NHS-ester crosslinker (e.g., DSS or BS3)

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve Protein A and Protein B in the reaction buffer to a final concentration of 1-5 mg/mL.[10]

-

Crosslinker Preparation: Immediately before use, dissolve the NHS-ester crosslinker in an anhydrous organic solvent like DMSO (for DSS) or directly in the reaction buffer (for BS3) to a concentration of 10-25 mM.[10]

-

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the protein mixture. The optimal molar ratio should be determined empirically.[10]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[10]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[10]

-

Analysis: Analyze the conjugate using SDS-PAGE to confirm the formation of higher molecular weight species.[10]

Protocol 2: Two-Step Heterobifunctional Crosslinking (NHS Ester and Maleimide)

This protocol describes the conjugation of a protein containing primary amines to a protein containing sulfhydryl groups using an NHS-ester/maleimide heterobifunctional crosslinker like SMCC.[10]

Materials:

-

Protein A (with accessible primary amines)

-

Protein B (with accessible sulfhydryl groups)

-

NHS-ester/maleimide crosslinker (e.g., SMCC)

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

-

SMCC stock solution (e.g., 10 mM in dry DMSO)

-

Quenching solution for NHS ester (e.g., 1 M Tris-HCl, pH 7.5)

-

Reducing agent (e.g., DTT), if needed to generate free sulfhydryls on Protein B

Procedure:

-

Step 1: Activation of Protein A with NHS Ester:

-

Dissolve Protein A in the amine-free buffer.

-

Add a 10- to 20-fold molar excess of the SMCC stock solution to Protein A.

-

Incubate for 30-60 minutes at room temperature.

-

Remove excess, unreacted crosslinker using a desalting column equilibrated with the thiol-free buffer.

-

-

Step 2: Conjugation to Sulfhydryl-Containing Protein B:

-

If Protein B has disulfide bonds, reduce them with a suitable reducing agent like DTT and then remove the excess reducing agent.[10]

-

Immediately mix the maleimide-activated Protein A with the sulfhydryl-containing Protein B in the thiol-free buffer.[10]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[10]

-

-

Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate method to separate the conjugate from unreacted proteins.[10]

Protocol 3: Zero-Length Crosslinking using EDC

This protocol outlines the use of EDC to crosslink a protein with available carboxyl groups to another protein with available primary amines.[3] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is recommended to increase the efficiency of the reaction.[3]

Materials:

-

Protein 1 (with carboxyl groups)

-

Protein 2 (with primary amine groups)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

(Sulfo-)NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]

-

Coupling Buffer: PBS, pH 7.2-8.0

Procedure:

-

Activation of Carboxyl Groups:

-

Dissolve Protein 1 in the Activation Buffer.

-

Add EDC and (Sulfo-)NHS to the protein solution. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of (Sulfo-)NHS over the amount of Protein 1.

-

Incubate for 15 minutes at room temperature.

-

-

Conjugation to Amine-Containing Protein:

-

Add the activated Protein 1 to a solution of Protein 2 in the Coupling Buffer.

-

Incubate for 2 hours at room temperature.

-

-

Purification: Purify the conjugate to remove unreacted proteins and byproducts.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing the logical steps in experimental workflows and the complex interactions within signaling pathways.

Caption: Workflow for one-step homobifunctional crosslinking.

Caption: Two-step workflow for heterobifunctional crosslinking.

Caption: Capturing a kinase interaction in a signaling pathway.

Conclusion

Bifunctional crosslinkers offer a powerful and versatile approach to studying the intricate world of proteins.[3] By covalently capturing protein interactions and providing spatial information, these reagents have become a cornerstone of modern proteomics and structural biology.[3] The continuous development of novel crosslinkers with enhanced features promises to further expand the capabilities of this technology, enabling deeper insights into the complex molecular mechanisms that underpin life and disease.[3] A thorough understanding of their chemical properties, including reactivity, spacer arm length, and cleavability, is essential for the successful design and execution of bioconjugation experiments.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 5. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 7. 단백질 교차결합 | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. purepeg.com [purepeg.com]

- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 14. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 15. scbt.com [scbt.com]

- 16. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 17. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Mal-NH-PEG6-CH2CH2COOPFP Ester Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Mal-NH-PEG6-CH2CH2COOPFP ester, a heterobifunctional crosslinker, in bioconjugation applications. This reagent is a valuable tool for the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics, enabling the precise and stable linkage of two distinct biomolecules.

The this compound features three key components: a maleimide (B117702) group, a pentafluorophenyl (PFP) ester, and a six-unit polyethylene (B3416737) glycol (PEG) spacer. This design facilitates a controlled, two-step conjugation strategy, minimizing the formation of undesirable byproducts.[1][2] The maleimide group specifically reacts with sulfhydryl (thiol) groups, typically found in cysteine residues, to form a stable thioether bond.[3][4][5] The PFP ester is an amine-reactive group that forms a stable amide bond with primary amines, such as those on lysine (B10760008) residues.[6][7][8] PFP esters are often favored over N-hydroxysuccinimide (NHS) esters due to their enhanced stability in aqueous solutions, which leads to more efficient conjugation reactions.[1][9] The hydrophilic PEG6 spacer improves the solubility of the resulting conjugate, reduces aggregation, and provides a flexible linker to minimize steric hindrance.[2][10]

Core Principles and Reaction Chemistry

The conjugation process with this compound typically follows a two-step sequential reaction. This approach offers greater control over the conjugation process compared to a one-step reaction.[1]

-

Amine-Reactive PFP Ester Conjugation: The first step involves the reaction of the PFP ester with a primary amine on the first biomolecule (e.g., an antibody or a protein). This reaction is efficient at a slightly basic pH and results in a stable amide bond.[6][11] PFP esters exhibit greater resistance to hydrolysis in aqueous solutions compared to NHS esters, leading to more reproducible conjugations.[2][9]

-

Sulfhydryl-Reactive Maleimide Conjugation: After the first reaction and removal of excess crosslinker, the maleimide-functionalized biomolecule is introduced to the second biomolecule, which contains a free sulfhydryl group (e.g., a cysteine residue on a peptide or a small molecule drug). The maleimide group reacts with the sulfhydryl group via a Michael addition reaction to form a stable thioether linkage.[3][5][12] This reaction is highly specific for thiols within a neutral pH range.[3][12]

Key Reaction Parameters

The success of the conjugation is highly dependent on careful control of the reaction conditions. The following tables summarize the key quantitative parameters for both the amine-reactive and thiol-reactive steps.

Table 1: Amine-Reactive PFP Ester Conjugation Parameters

| Parameter | Recommended Range | Notes |

| Optimal pH Range | 7.2 - 9.0[2] | Higher pH increases the rate of hydrolysis of the PFP ester.[6] |

| Recommended Buffers | Amine-free buffers such as PBS (phosphate-buffered saline), HEPES, MES[7][13] | Avoid buffers containing primary amines like Tris or glycine.[7] |

| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | A 10- to 50-fold molar excess may be needed for dilute protein solutions.[6] |

| Reaction Temperature | 4°C to Room Temperature (20-25°C)[8] | Lower temperatures can be used for sensitive proteins to minimize degradation. |

| Reaction Time | 30 minutes to 2 hours at room temperature; 2 hours to overnight at 4°C[8][14] | Optimization may be required based on the reactivity of the amine. |

| Solvent for Linker | Anhydrous DMSO or DMF[6][7] | The linker is not readily soluble in aqueous buffers.[10] |

Table 2: Sulfhydryl-Reactive Maleimide Conjugation Parameters

| Parameter | Recommended Range | Notes |

| Optimal pH Range | 6.5 - 7.5[3][6][12] | Critical for thiol selectivity. Above pH 7.5, reactivity with amines increases.[3][12] |

| Recommended Buffers | Thiol-free buffers such as PBS, MES, HEPES, degassed[15] | Buffers should be free of thiol-containing agents (e.g., DTT). |

| Molar Ratio (Maleimide:Thiol) | 1:1 to 1.5:1 | A slight excess of the maleimide-activated molecule can be used. |

| Reaction Temperature | Room Temperature (20-25°C) | |

| Reaction Time | 1 - 2 hours[15] | Reaction progress can be monitored by analytical techniques. |

Experimental Protocols

The following protocols provide a general framework for a two-step conjugation using this compound. Optimization may be necessary for specific applications.

Materials and Reagents

-

Amine-containing biomolecule (Molecule A)

-

Sulfhydryl-containing biomolecule (Molecule B)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

-

Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0, degassed

-

Quenching Solution (for maleimide): 1 M L-cysteine or N-acetylcysteine in water

-

Desalting columns or dialysis equipment for purification

Protocol 1: Activation of Amine-Containing Molecule (Molecule A) with this compound

-

Prepare Molecule A: Dissolve Molecule A in the Amine Reaction Buffer to a concentration of 1-10 mg/mL.

-

Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[6]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker solution to the Molecule A solution. The final concentration of the organic solvent should be less than 10% to avoid denaturation of the protein.[6]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[16]

-

Purification: Immediately following incubation, remove the excess, unreacted linker using a desalting column or dialysis equilibrated with the Thiol Reaction Buffer.[10] This step is critical to prevent the unreacted linker from reacting with the sulfhydryl-containing molecule in the next step.

Protocol 2: Conjugation of Maleimide-Activated Molecule A to Sulfhydryl-Containing Molecule (Molecule B)

-

Prepare Molecule B: Dissolve the sulfhydryl-containing Molecule B in the degassed Thiol Reaction Buffer. If necessary, reduce any disulfide bonds in Molecule B using a reducing agent like TCEP and purify to remove the reducing agent before proceeding.[13]

-

Conjugation Reaction: Add the maleimide-activated Molecule A to the Molecule B solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

-

Quenching (Optional): To cap any unreacted maleimide groups, add the Quenching Solution to a final concentration of 10-fold molar excess over the starting amount of the maleimide reagent. Incubate for 15-30 minutes at room temperature.[15]

-

Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted molecules and byproducts.

Visualizing the Workflow and Chemistry

To further elucidate the process, the following diagrams illustrate the chemical structures and the experimental workflow.

Caption: Key functional components of the crosslinker.

Caption: Sequential two-step conjugation workflow.

Caption: Chemical reaction pathway for conjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. bachem.com [bachem.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. broadpharm.com [broadpharm.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. precisepeg.com [precisepeg.com]

- 12. benchchem.com [benchchem.com]

- 13. biotium.com [biotium.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Application Notes and Protocols for Pentafluorophenyl (PFP) Ester Reaction with Lysine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and protocols for the reaction of pentafluorophenyl (PFP) esters with the primary amine of lysine (B10760008) residues in proteins and other biomolecules. This bioconjugation technique is essential for the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other advanced biotherapeutics.

Introduction

Pentafluorophenyl (PFP) esters are highly efficient amine-reactive chemical groups used for the covalent modification of biomolecules.[1][2] The reaction targets the primary amine of lysine residues and the N-terminus of proteins, forming a stable amide bond. PFP esters offer significant advantages over other amine-reactive reagents, most notably N-hydroxysuccinimide (NHS) esters, due to their superior hydrolytic stability in aqueous solutions.[3][4][5] This increased stability leads to higher conjugation efficiency, greater reproducibility, and a wider experimental window.[3][6] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group, facilitating a rapid and efficient reaction.[1][2]

Reaction Mechanism

The reaction between a PFP ester and a lysine residue proceeds via a nucleophilic acyl substitution mechanism. The unprotonated ε-amino group of the lysine side chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This forms a transient tetrahedral intermediate, which then collapses to form a stable amide bond and releases the pentafluorophenol (B44920) leaving group.[1][2][7]

Quantitative Data Summary

Recommended Reaction Conditions

The efficiency of the PFP ester reaction with lysine is influenced by several key parameters. The following table summarizes the generally recommended conditions for successful conjugation.

| Parameter | Recommended Range | Notes | Citations |

| pH | 7.2 - 8.5 | This range ensures the lysine amine is sufficiently deprotonated and nucleophilic while minimizing hydrolysis of the PFP ester. A pH of 7.2-7.5 is often recommended for sensitive biomolecules. | [8][9][10] |

| Temperature | 4°C to 37°C | Room temperature (20-25°C) is common. For sensitive molecules, the reaction can be performed overnight at 4°C. | [4][10] |